Pracinostat - 929016-96-6

Pracinostat

Catalog Number: EVT-287959
CAS Number: 929016-96-6
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pracinostat (also known as SB939) is a potent and orally active histone deacetylase inhibitor (HDACi) with significant anticancer activity. [] It exhibits a high degree of selectivity for Class I, II, and IV HDAC isoforms over Class III HDACs. [, , ] Pracinostat has shown encouraging antitumor activity in preclinical models of both hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), as well as solid tumors like bladder cancer. [, , , , , , , , , , , , ] Its robust activity against therapeutically challenging cancers, particularly when used in combination therapy, makes it a promising candidate for further clinical development. []

Future Directions
  • Optimizing Dosing and Schedules: Further investigation of alternative dosing schedules and lower doses of Pracinostat is necessary to improve tolerability and maximize its clinical benefit, especially in combination therapies. [, , , ]
  • Biomarker Development: Identification of reliable biomarkers predictive of response to Pracinostat treatment is crucial for patient stratification and personalized treatment strategies. [, , ]
  • Combination Therapies: Exploring novel combinations of Pracinostat with other targeted therapies holds significant potential for improving treatment outcomes, particularly in patients with refractory or resistant disease. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to Pracinostat is essential for developing strategies to overcome treatment failure and improve long-term efficacy. [, ]
  • Expanding Applications: Further preclinical and clinical studies are needed to evaluate the potential of Pracinostat in other cancer types beyond the currently investigated malignancies. [, ]

Compound Description: SB991 is the primary metabolite of Pracinostat [, ]. It also exhibits anti-proliferative activity against acute myeloid leukemia (AML) cell lines such as HL-60 and MV-4-11, but not as potently as Pracinostat [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is an FDA-approved histone deacetylase inhibitor (HDACi) used for the treatment of T-cell lymphomas []. Like Pracinostat, it exhibits anti-proliferative activity against lymphoma cells [].

Relevance: Vorinostat serves as a reference compound for comparing the efficacy and potency of Pracinostat in various lymphoma cell lines. Both compounds belong to the HDACi class, suggesting they share similar mechanisms of action, but Pracinostat demonstrates more favorable potency in some cases [, ].

5-Azacitidine

Compound Description: 5-Azacitidine is a demethylating agent frequently used in combination therapies for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [, , , , , ].

Venetoclax

Compound Description: Venetoclax is a BCL2 inhibitor investigated in combination therapies for lymphomas [, ]. It induces apoptosis and enhances the anti-proliferative effects of Pracinostat in lymphoma cells [].

Relevance: Although Venetoclax differs structurally from Pracinostat, their combination demonstrates synergistic effects against lymphoma cells. This highlights the potential of combining Pracinostat with targeted therapies to achieve better clinical outcomes [, ].

Entinostat

Compound Description: Entinostat is a pan-HDAC inhibitor that preferentially inhibits the growth of CDH1-deficient cancer cells, including gastric and breast cancer models [].

Relevance: Both Entinostat and Pracinostat belong to the pan-HDAC inhibitor class, but Entinostat displays a unique sensitivity profile towards CDH1-deficient cells. This difference emphasizes the diverse pharmacological profiles within the pan-HDACi class, despite sharing a similar mechanism of action [].

Mocetinostat

Compound Description: Mocetinostat is another pan-HDAC inhibitor with anticancer activity. It has been studied in combination with Azacitidine in clinical trials for MDS and AML [].

Relevance: Mocetinostat, similar to Pracinostat, is a pan-HDAC inhibitor and has been studied in combination with Azacitidine. This suggests a potential overlap in their therapeutic applications and highlights the relevance of pan-HDAC inhibitors as a class for treating these diseases [].

Romidepsin (FK228)

Compound Description: Romidepsin (FK228) is an HDAC inhibitor approved for the treatment of T-cell lymphoma [, ].

Relevance: Romidepsin shares the same therapeutic target with Pracinostat, highlighting the significance of HDAC inhibition in treating lymphomas [, ].

Belinostat

Compound Description: Belinostat is another HDAC inhibitor used in the treatment of T-cell lymphoma [].

Relevance: Similar to Pracinostat and Romidepsin, Belinostat's application in T-cell lymphoma treatment underscores the importance of HDAC inhibition in managing this malignancy [].

Source and Classification

Pracinostat is synthesized as a hydrochloride salt and has been evaluated in numerous preclinical and clinical studies. It belongs to the class of hydroxamic acid derivatives, which are known for their ability to inhibit HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of pracinostat involves several key steps, typically starting from commercially available starting materials. A notable method includes the formation of the hydroxamic acid moiety through reaction with an appropriate amine and an activated carboxylic acid derivative. The synthesis can be optimized using techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times.

For example, pracinostat can be synthesized via a multi-step process involving:

  1. Formation of the Hydroxamic Acid: Reacting an appropriate amine with an acylating agent.
  2. Purification: Utilizing chromatography techniques to isolate the desired product.
  3. Characterization: Employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
Chemical Reactions Analysis

Reactions and Technical Details

Pracinostat primarily acts through the inhibition of HDAC enzymes, leading to altered acetylation patterns in histones and non-histone proteins. This inhibition results in:

  • Cell Cycle Arrest: Inducing G1 phase arrest in various cancer cell lines.
  • Apoptosis Induction: Triggering programmed cell death pathways, particularly in transformed cells .
Mechanism of Action

Process and Data

The mechanism by which pracinostat exerts its effects involves:

  1. HDAC Inhibition: By binding to the active site of HDAC enzymes, pracinostat prevents the deacetylation of histones.
  2. Gene Expression Modulation: Increased histone acetylation leads to a more relaxed chromatin structure, promoting transcription of tumor suppressor genes while downregulating oncogenes.
  3. Downstream Effects: This modulation affects various signaling pathways involved in cell proliferation, survival, and apoptosis .

Studies have shown that pracinostat can significantly decrease levels of phosphorylated proteins involved in oncogenic signaling pathways, such as JAK2 and STAT5 in specific leukemia models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pracinostat is typically a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with a solubility greater than 10 mM.
  • Stability: Stable under ambient conditions but should be stored at low temperatures for long-term stability.

Relevant data indicate that pracinostat exhibits an IC50 (half maximal inhibitory concentration) value ranging from 0.34 to 0.48 µM across different cancer cell lines, highlighting its potent anti-proliferative effects .

Applications

Scientific Uses

Pracinostat has several applications in cancer research and therapy:

  • Anticancer Agent: It is primarily investigated for its role as an HDAC inhibitor in treating hematologic malignancies such as acute myeloid leukemia and various lymphomas.
  • Combination Therapy: It is often used in combination with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance.
  • Research Tool: Pracinostat serves as a valuable tool for studying epigenetic regulation in cancer biology and exploring new therapeutic strategies targeting HDACs .

Properties

CAS Number

929016-96-6

Product Name

Pracinostat

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N

SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

SB939; SB 939; SC-939; Pracinostat.

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.